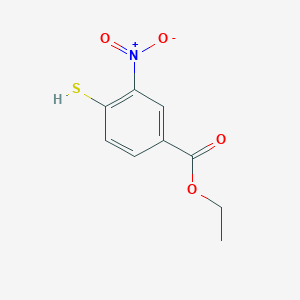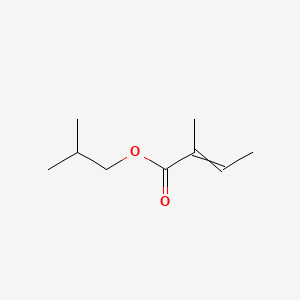
2-(2-Amino-4-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce the nitro group (-NO2) at the para position, forming 4-fluoronitrophenol.
Reduction: The nitro group in 4-fluoronitrophenol is reduced to an amino group (-NH2), yielding 4-fluoroaniline.
Alkylation: The amino group in 4-fluoroaniline is then alkylated using ethylene oxide to introduce the ethan-1-ol moiety, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Amino-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and sulfonates, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-amino-4-fluorophenyl)ethanone or 2-(2-amino-4-fluorophenyl)ethanal.
Reduction: Formation of 2-(2-amino-4-fluorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Amino-4-fluorophenyl)ethan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the context of its use.
Comparación Con Compuestos Similares
2-(2-Amino-4-fluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(2-Amino-4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Amino-4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group (-OCH3) instead of fluorine.
2-(2-Amino-4-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
740753-85-9 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-(2-amino-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,10H2 |
Clave InChI |
OEXPITAQFJBDER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)



![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)

